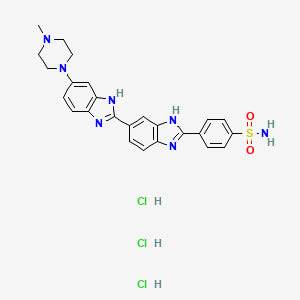
Nuclear yellow
Descripción general
Descripción
Nuclear yellow (NY) is a fluorescent dye that has been used extensively in various scientific research applications. It is a derivative of the naturally occurring xanthene dye, fluorescein, and was developed in the early 1950s by the American biochemist, Dr. Eugene Kennedy. The dye has since been used in many applications, such as in cell biology, histology, and biochemistry. NY is also used in laboratory experiments to detect and measure the presence of certain molecules, and to study the structure of proteins and other macromolecules.
Aplicaciones Científicas De Investigación
Medical Research
Nuclear yellow: compounds, particularly uranium-based ones, are used in medical research for their radioactive properties. They play a crucial role in radiopharmaceuticals for diagnostic imaging and cancer treatment . For instance, uranium isotopes are used in positron emission tomography (PET) scans to trace the spread of cancer in the body .
Environmental Studies
In environmental science, Nuclear yellow is utilized in nuclear analytical techniques such as neutron activation analysis. This method helps in the qualitative and quantitative analysis of elements in environmental samples, providing insights into pollution levels and environmental changes .
Energy Production
Uranium oxide, or Nuclear yellow , is a key component in nuclear reactors . It serves as a fuel for generating electricity in nuclear power plants. The process involves nuclear fission where uranium atoms are split to release a significant amount of energy .
Industrial Processes
Nuclear yellow: finds applications in industrial processes where nuclear techniques are employed to change the chemical, physical, and biological properties of materials. This includes sterilization , disinfection , and quality control in manufacturing processes .
Agricultural Studies
In agriculture, Nuclear yellow is used in radiation-induced breeding and insect radiation sterility . These techniques help in developing new crop varieties that are more resistant to diseases and pests, thereby increasing agricultural productivity .
Material Science
Nuclear yellow: plays a role in material science for the development of new materials with enhanced properties. Nuclear technology is used to modify and analyze materials, leading to innovations in various fields, including electronics and construction .
Space Exploration
Nuclear yellow: is crucial in space exploration, particularly in nuclear thermal propulsion systems . These systems use the heat generated from nuclear reactions to propel spacecraft, enabling deep space missions and reducing travel time to distant celestial bodies .
Nuclear Physics
In nuclear physics, Nuclear yellow is essential for understanding the fundamental properties of atomic nuclei. It is used in experiments to study nuclear reactions, which has implications for energy production, medical applications, and theoretical physics .
Mecanismo De Acción
Target of Action
Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, Nuclear Yellow primarily stains the nucleus , making the nucleus the primary target of this compound.
Mode of Action
Nuclear Yellow interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.
Pharmacokinetics
It is known that nuclear yellow is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.
Result of Action
The primary result of Nuclear Yellow’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, Nuclear Yellow allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .
Action Environment
The action of Nuclear Yellow can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of Nuclear Yellow . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .
Propiedades
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGXJAQIQJIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl3N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996200 | |
| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nuclear yellow | |
CAS RN |
74681-68-8 | |
| Record name | Nuclear yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)

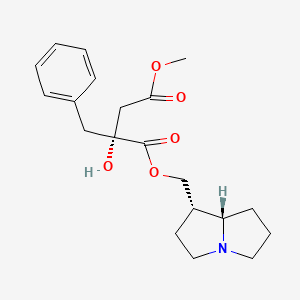


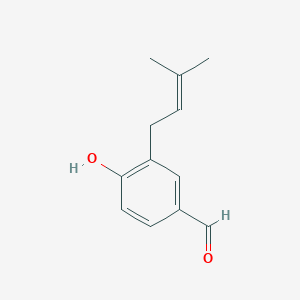
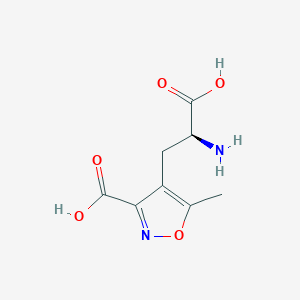
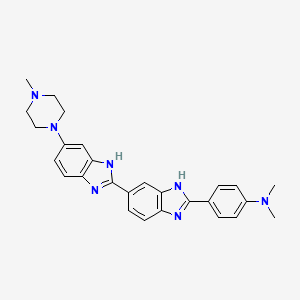


![4-(2-furylmethylsulfanyl)-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1194233.png)


